1-(oxan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
1-(oxan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The oxan-2-yl group is a tetrahydropyranyl moiety, which is a six-membered ring containing an oxygen atom
Preparation Methods
The synthesis of 1-(oxan-2-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole with oxan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-(oxan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
1-(oxan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents. It is tested in preclinical studies to evaluate its efficacy and safety.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications.
Mechanism of Action
The mechanism of action of 1-(oxan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(oxan-2-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(oxan-2-yl)-1H-pyrazole: This compound lacks the amine group at position 3, which may result in different chemical and biological properties.
1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole: The presence of a trifluoromethyl group at position 3 can significantly alter the compound’s reactivity and biological activity.
1-(oxan-2-yl)-1H-pyrazol-4-ol: The hydroxyl group at position 4 introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(oxan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2,(H2,9,10) |
InChI Key |
WHXIYOXDFLJGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)N |
Origin of Product |
United States |
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